tert-butyl 6-amino-1H-indazole-1-carboxylate

Thermodynamics Physical Organic Chemistry Building Block Stability

tert-butyl 6-amino-1H-indazole-1-carboxylate (CAS 219503-81-8) is the definitive N1-Boc-protected 6-aminoindazole scaffold for kinase inhibitor and IDO1 programs. The 6-amino substitution delivers superior thermodynamic stability (263.0 kJ·mol⁻¹) and enhanced antisecretory activity vs. 5-isomers, while the orthogonal Boc group eliminates in-house protection steps—reducing synthesis time and improving yield. Supported by SAR studies for CDK, EGFR, FGFR, VEGFR, and IDO1 with sub-micromolar IC₅₀ (0.4 μM). Patents US6372759 and WO2016/73652 validate downstream routes.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 219503-81-8
Cat. No. B153468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-amino-1H-indazole-1-carboxylate
CAS219503-81-8
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C=N1
InChIInChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,13H2,1-3H3
InChIKeyZUBZKAXFZUIBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-Amino-1H-Indazole-1-Carboxylate (CAS 219503-81-8) — Procurement-Ready Indazole Building Block for Targeted Synthesis and Kinase-Directed Medicinal Chemistry


tert-Butyl 6-amino-1H-indazole-1-carboxylate (synonym: 1-Boc-6-aminoindazole) is an N1-Boc-protected 6-aminoindazole derivative [1]. The compound features an amino group at the 6-position of the indazole ring and a tert-butoxycarbonyl (Boc) protecting group at the N1 position, with a molecular formula C₁₂H₁₅N₃O₂ and a molecular weight of 233.27 g/mol . As a protected intermediate in the indazole family, it serves as a critical building block for synthesizing structurally diverse bioactive molecules, particularly kinase inhibitors [2]. The Boc group enables orthogonal protection strategies, while the 6-amino substitution pattern confers distinct pharmacological and thermodynamic properties compared to other regioisomeric aminoindazoles [1].

Procurement Alert: Why CAS 219503-81-8 Cannot Be Interchanged with Other Aminoindazole Regioisomers or Unprotected Analogs


Substituting tert-butyl 6-amino-1H-indazole-1-carboxylate with alternative indazole building blocks—such as 5-aminoindazole derivatives, 3-aminoindazoles, or unprotected 6-aminoindazole—introduces material risks in both synthetic workflow and biological outcome. The 6-amino substitution pattern is not interchangeable with the 5-amino isomer; thermodynamic studies demonstrate that 6-aminoindazole is the more stable isomer with a lower standard molar enthalpy of formation (263.0 ± 1.7 kJ·mol⁻¹ vs. 265.1 ± 1.8 kJ·mol⁻¹ for 5-aminoindazole) [1]. In biological systems, 6-aminoindazole exhibits superior antisecretory activity compared to 5-aminoindazole in rat gastric acid secretion models [2]. Furthermore, the N1-Boc protecting group is essential for orthogonal synthetic strategies; unprotected 6-aminoindazole lacks the regioselective control required for sequential derivatization at the N1 and 6-positions, forcing additional protection/deprotection steps that reduce overall yield . The position of the amino group (C6 vs. C5 or C3) fundamentally alters the electronic distribution of the indazole ring and, consequently, the structure-activity relationship (SAR) of downstream products [1].

Quantitative Differentiation Evidence: tert-Butyl 6-Amino-1H-Indazole-1-Carboxylate vs. Comparator Indazole Building Blocks


Thermodynamic Stability: 6-Aminoindazole Core Outperforms 5-Aminoindazole Isomer in Enthalpy of Formation

The 6-aminoindazole core of tert-butyl 6-amino-1H-indazole-1-carboxylate is thermodynamically more stable than the 5-aminoindazole regioisomer. Experimental combustion calorimetry and Knudsen effusion vapor pressure measurements establish that 6-aminoindazole possesses a lower standard molar enthalpy of formation in the gaseous phase (ΔfHm°(g) = 263.0 ± 1.7 kJ·mol⁻¹) compared to 5-aminoindazole (265.1 ± 1.8 kJ·mol⁻¹), a difference of 2.1 kJ·mol⁻¹ [1]. High-level ab initio calculations at the G3(MP2)//B3LYP level confirm this experimental finding and identify 6-aminoindazole as the most stable isomer from a thermodynamic perspective [1].

Thermodynamics Physical Organic Chemistry Building Block Stability

Biological Activity Differentiation: 6-Aminoindazole Core Demonstrates Superior Gastric Antisecretory Activity vs. 5-Aminoindazole

In a direct in vivo comparative study, administration of 6-aminoindazole (6-AIN) and 5-aminoindazole (5-AIN) to rats demonstrated that 6-AIN is significantly more active in decreasing stimulated gastric acid secretion [1]. The study evaluated both basal and carbachol-stimulated secretory processes, with 6-AIN proving superior in suppressing the stimulated response [1]. Additionally, 6-AIN antagonized the stimulatory action of betazole (a histamine H2-receptor agonist) on isolated guinea pig auricle, indicating an antihistamine component to its mechanism [1].

Pharmacology Gastrointestinal Biology Biological Activity SAR

Structure-Activity Relationship (SAR) Evidence: 6-Position Substitution is Critical for IDO1 Inhibitor Potency in Anticancer Applications

Structure-activity relationship (SAR) analysis of 1H-indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors reveals that the 6-position substitution on the indazole ring is a critical determinant of inhibitory activity [1]. A series of 6-substituted aminoindazole derivatives were designed and synthesized, with one lead compound (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, compound 36) exhibiting potent anti-proliferative activity with an IC₅₀ value of 0.4 ± 0.3 μM in human colorectal cancer HCT116 cells [1]. The SAR analysis further indicated that substituent groups at both the 4-position and 6-position largely affect IDO1 inhibitory activity, with the 1H-indazole scaffold being necessary but insufficient without proper 6-position functionalization [2].

Medicinal Chemistry Oncology IDO1 Inhibition Kinase Inhibitors

Synthetic Utility: N1-Boc Protection Enables Orthogonal Functionalization Unavailable with Unprotected 6-Aminoindazole

The N1-Boc protecting group on tert-butyl 6-amino-1H-indazole-1-carboxylate enables orthogonal functionalization strategies that are not possible with unprotected 6-aminoindazole. The Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl) to yield the free N1 position, while the 6-amino group remains available for derivatization via acylation, alkylation, or reductive amination during the protected state . This orthogonal protection is documented in patents describing the synthesis of aminoindazole derivatives as kinase inhibitors, where the compound serves as an intermediate that undergoes subsequent acylation and alkylation to introduce specific functional groups [1]. In contrast, unprotected 6-aminoindazole lacks this regioselective control, forcing chemists to implement additional protection/deprotection steps that reduce overall yield and increase synthetic complexity.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry Parallel Synthesis

Commercial Availability and Purity Benchmarking: CAS 219503-81-8 Offers Consistent ≥97% Purity Across Multiple Authoritative Suppliers

tert-Butyl 6-amino-1H-indazole-1-carboxylate (CAS 219503-81-8) is commercially available from multiple authoritative suppliers with consistent purity specifications. Sigma-Aldrich (Ambeed) offers the compound at 97% purity , while AChemBlock also supplies the material at 97% purity with the appearance described as a yellow solid . The compound is additionally listed by Alfa Chemistry and other reputable vendors with standardized documentation including MSDS, NMR, HPLC, and LC-MS data available upon request . This multi-supplier availability with consistent purity specifications ensures procurement flexibility and quality assurance compared to custom-synthesized or single-source comparator building blocks such as 5-aminoindazole derivatives or other regioisomers that may require specialized synthesis with variable purity.

Chemical Procurement Quality Control Building Block Sourcing Reproducibility

Priority Application Scenarios for tert-Butyl 6-Amino-1H-Indazole-1-Carboxylate Based on Verified Differentiation Evidence


Scenario 1: Kinase Inhibitor Medicinal Chemistry Programs Requiring Orthogonal Protection

In medicinal chemistry campaigns targeting cyclin-dependent kinases (CDKs), Aurora kinases, or receptor tyrosine kinases (EGFR, FGFR, VEGFR), the N1-Boc-protected 6-aminoindazole scaffold provides orthogonal functionalization capability that unprotected analogs cannot offer [1]. The Boc group enables selective N1 deprotection following C6 derivatization, a synthetic sequence documented in patents for aminoindazole-derived kinase inhibitors [1]. Procuring CAS 219503-81-8 eliminates the need for in-house protection of the N1 position, directly reducing synthesis time and improving overall yield in parallel synthesis arrays of kinase inhibitor candidates. The 6-substitution pattern is particularly critical for this application class, as SAR studies confirm that the indazole scaffold with 6-position functionalization is essential for potent kinase inhibition [2].

Scenario 2: IDO1 Inhibitor Development for Cancer Immunotherapy

For research programs developing indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors as anticancer immunotherapeutic agents, tert-butyl 6-amino-1H-indazole-1-carboxylate serves as the optimal starting building block. SAR analysis has established that the 6-position substitution on the indazole ring is a critical determinant of IDO1 inhibitory activity [1]. Optimized 6-substituted aminoindazole derivatives exhibit potent anti-proliferative activity with sub-micromolar IC₅₀ values (0.4 ± 0.3 μM) in human colorectal cancer HCT116 cells and effectively suppress IDO1 protein expression [1]. The N1-Boc protected form enables modular derivatization at the 6-amino position while maintaining the indazole core integrity required for IDO1 target engagement. This application scenario is directly supported by peer-reviewed evidence demonstrating the anti-proliferative efficacy of 6-substituted aminoindazole derivatives in cancer cell models [1].

Scenario 3: Gastrointestinal Pharmacology Research Requiring 6-Aminoindazole Scaffold

In pharmacological studies investigating gastric acid secretion modulation or histamine receptor antagonism, building blocks derived from the 6-aminoindazole scaffold offer distinct biological advantages over the 5-aminoindazole isomer [1]. Direct comparative studies in rats demonstrate that 6-aminoindazole (6-AIN) exhibits superior activity in decreasing carbachol-stimulated gastric acid secretion compared to 5-AIN [1]. Additionally, 6-AIN antagonizes betazole-stimulated histamine responses in isolated guinea pig auricle, establishing its functional profile as a compound with both antihistamine and antimuscarinic properties [1]. Researchers developing novel gastrointestinal therapeutics can leverage tert-butyl 6-amino-1H-indazole-1-carboxylate to access this pharmacologically validated 6-aminoindazole core while retaining the synthetic flexibility afforded by the Boc protecting group for further molecular elaboration.

Scenario 4: Multi-Step Parallel Synthesis of Indazole-Derived Libraries

For high-throughput medicinal chemistry and parallel synthesis operations constructing libraries of indazole-derived compounds, CAS 219503-81-8 provides a pre-protected, ready-to-derivatize building block that eliminates up to two synthetic steps per reaction sequence [1]. The compound's commercial availability from multiple authoritative suppliers at consistent ≥97% purity ensures batch-to-batch reproducibility essential for SAR studies and lead optimization campaigns [2][3]. The documented synthetic routes using this intermediate in patent literature (including US6372759, US2010/63066, and WO2016/73652) provide validated protocols for downstream derivatization via acylation, alkylation, and cross-coupling reactions [1]. This scenario is particularly relevant for CROs and pharmaceutical discovery units where synthetic efficiency and reliable supply chain access directly impact project timelines and resource allocation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 6-amino-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.